molecular formula C15H9ClN2O3S B2423816 3-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide CAS No. 892853-57-5

3-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide

Cat. No. B2423816
M. Wt: 332.76
InChI Key: JSTKZMMSCHGGQG-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The retrieved papers do not provide specific information on the physical and chemical properties of "3-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide" .

Scientific Research Applications

Pharmacological Activities of Benzothiazole Derivatives

Benzothiazole and its derivatives exhibit a broad spectrum of pharmacological properties. These compounds are integral to various natural products and pharmaceutical agents, showing effectiveness in antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant activities. Notably, the benzothiazole nucleus is a key moiety in several potent drugs like Frentizole, Pramipexole, Thioflavin T, and Riluzole, highlighting its significance in drug development for future research (Sumit, Arvind Kumar, & A. Mishra, 2020).

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of benzothiazole derivatives, such as those involving ABTS radical cation-based assays, demonstrates their potential in mitigating oxidative stress. These assays, widely used alongside DPPH radical-based assays, help elucidate the reaction pathways underlying the antioxidant capacity of benzothiazole compounds. However, the specificity of these reactions, particularly the formation of coupling adducts, indicates a nuanced approach to evaluating antioxidant activities of benzothiazole derivatives (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Structural Diversity and Chemical Properties

The chemistry of benzothiazole derivatives, especially those incorporating pyridine and benzimidazole, showcases fascinating variability. These compounds, with their diverse structural forms, engage in numerous biological and electrochemical activities. Their versatility in forming complex compounds opens avenues for novel applications in medicinal chemistry, underlining areas of potential research interest (Boča, Jameson, & Linert, 2011).

Comprehensive Review in Medicinal Chemistry

A comprehensive review of benzothiazole-based molecules in medicinal chemistry reveals their broad spectrum of pharmacological activity, ranging from anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, to anticonvulsant activities. This highlights the benzothiazole derivatives as crucial components in the development of new therapeutic agents, emphasizing the need for ongoing research and development in this area (Keri, Patil, Patil, & Budagumpi, 2015).

Therapeutic Potential and Patent Review

The therapeutic potential of benzothiazole derivatives, underlined by a patent review, showcases their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The 2-arylbenzothiazoles, in particular, are highlighted as potential antitumor agents, indicating the significant role of benzothiazole derivatives in pharmaceutical research and drug development (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. The retrieved papers do not provide specific information on the safety and hazards of "3-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide" .

properties

IUPAC Name

3-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3S/c16-9-3-1-2-8(4-9)14(19)18-15-17-10-5-11-12(21-7-20-11)6-13(10)22-15/h1-6H,7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTKZMMSCHGGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide

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